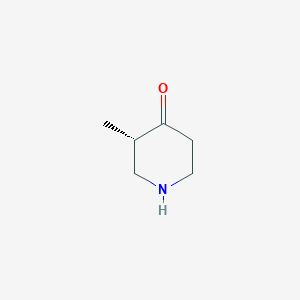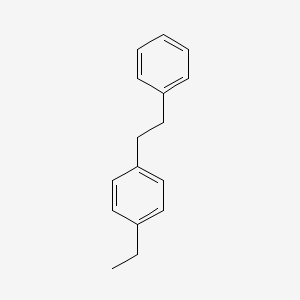
Ethyl(phenylethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl(phenylethyl)benzene, also known as 1-ethyl-2-(1-phenylethyl)benzene, is an organic compound with the molecular formula C16H18. This compound belongs to the class of aromatic hydrocarbons, characterized by the presence of a benzene ring. It is a colorless liquid with a distinct aromatic odor and is used in various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: Ethyl(phenylethyl)benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with ethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound often involves the catalytic alkylation of benzene with ethylbenzene using zeolite catalysts. This method is preferred due to its efficiency and the ability to recycle the catalyst, making the process more sustainable and cost-effective.
化学反应分析
Types of Reactions: Ethyl(phenylethyl)benzene undergoes various chemical reactions, including:
Oxidation: This reaction can produce compounds such as acetophenone, benzaldehyde, and benzoic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions typically involve the use of hydrogen gas (H2) in the presence of a metal catalyst like palladium (Pd) or platinum (Pt) to produce this compound derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents such as halogens, nitro groups, or alkyl groups replace hydrogen atoms on the benzene ring. Common reagents include halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products Formed:
Oxidation: Acetophenone, benzaldehyde, benzoic acid
Reduction: this compound derivatives
Substitution: Halogenated, nitrated, or alkylated benzene derivatives
科学研究应用
Ethyl(phenylethyl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a solvent in chemical reactions.
Biology: Research studies utilize this compound to investigate its effects on biological systems and its potential as a bioactive compound.
Medicine: The compound is explored for its potential therapeutic properties, including its use in drug development and as an intermediate in pharmaceutical synthesis.
Industry: this compound is employed in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of ethyl(phenylethyl)benzene involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes a free radical chain mechanism, where the interaction with peroxide radicals leads to the formation of various oxidation products. The detailed pathways and molecular targets depend on the specific reaction and conditions used.
相似化合物的比较
Ethyl(phenylethyl)benzene can be compared with other similar aromatic compounds, such as:
Ethylbenzene: A simpler aromatic hydrocarbon with a single ethyl group attached to the benzene ring.
Phenylethylbenzene: Similar to this compound but with different substitution patterns on the benzene ring.
Toluene: Another aromatic hydrocarbon with a methyl group attached to the benzene ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and industrial chemicals.
属性
CAS 编号 |
7439-15-8 |
|---|---|
分子式 |
C16H18 |
分子量 |
210.31 g/mol |
IUPAC 名称 |
1-ethyl-4-(2-phenylethyl)benzene |
InChI |
InChI=1S/C16H18/c1-2-14-8-10-16(11-9-14)13-12-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3 |
InChI 键 |
BDEIYMXBPHSOSG-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)CCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


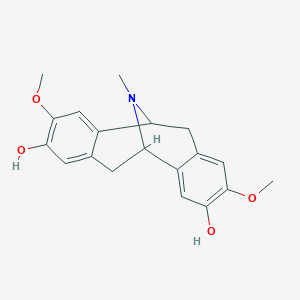
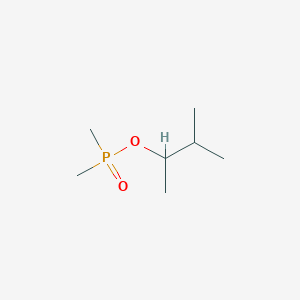
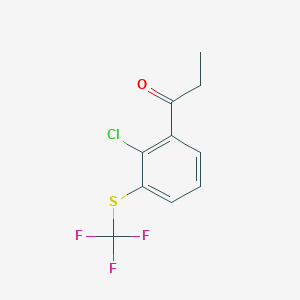
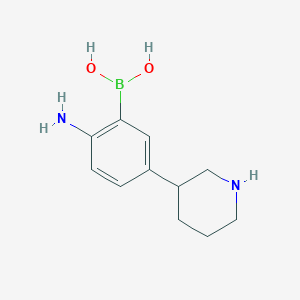
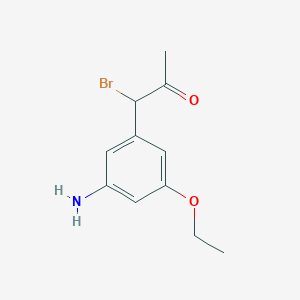

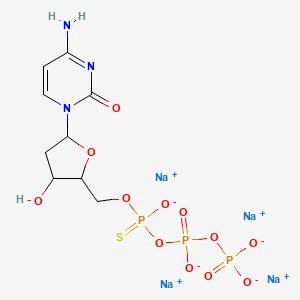
![9-[1,1-Biphenyl]-4-yl-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,2-bi-9H-carbazole](/img/structure/B14073623.png)
![[2-Chloro-5-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14073624.png)
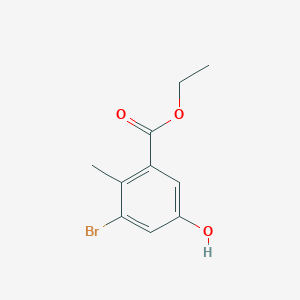

![Urea,N-[2-chloro-5-(trifluoromethyl)phenyl]-](/img/structure/B14073646.png)

